[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1353965-35-1) is a chiral pyrrolidine-based carbamate derivative. Its molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol . The compound features a benzyl ester group, an ethyl carbamate moiety, and a pyrrolidine ring substituted with a 2-amino-ethyl chain at the (R)-configured position.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-19(15-8-10-18(12-15)11-9-17)16(20)21-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,17H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTYGUASGOWIDV-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Carbamic Acid Ester: The carbamic acid ester can be formed by reacting the aminoethyl-pyrrolidine intermediate with ethyl chloroformate under basic conditions.
Benzyl Ester Formation: The final step involves the esterification of the carbamic acid with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit several biological activities, which can be categorized as follows:
-
Neuroprotective Effects
- Similar compounds have shown the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
-
Antioxidant Properties
- The structure of the compound may confer antioxidant capabilities, which are crucial for mitigating cellular damage caused by free radicals.
-
Anticoagulant Activity
- Some carbamate derivatives are linked to anticoagulant effects, making them potential candidates for preventing thrombosis and related cardiovascular conditions.
Applications in Research and Medicine
The diverse applications of this compound span several fields:
Pharmaceutical Research
- Investigations into its potential as a neuroprotective agent in models of Alzheimer's disease.
- Studies assessing its efficacy as an antioxidant in various cellular models.
Biochemical Studies
- Interaction studies using techniques like surface plasmon resonance (SPR) to elucidate binding affinities with biological targets.
- Enzyme inhibition assays to determine its effects on specific pathways related to coagulation.
Case Studies
Several case studies have explored the applications of this compound:
-
Neuroprotection in Alzheimer's Models
- A study demonstrated that similar carbamate derivatives exhibited significant neuroprotective effects in vitro, suggesting that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester may also provide protective benefits against neurodegeneration.
-
Antioxidant Activity Assessment
- Research indicated that compounds with similar structures showed marked reductions in oxidative stress markers in cellular assays, supporting further exploration of this compound's antioxidant potential.
-
Anticoagulant Mechanisms
- Investigations into the anticoagulant properties of related carbamates have revealed mechanisms involving inhibition of specific clotting factors, which could be extrapolated to understand the potential effects of this compound.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the pyrrolidine ring provides structural stability. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS : 122021-01-6
Molecular Formula : C₁₆H₂₄N₂O₃
Key Differences :
- Substituent: Replaces the 2-amino-ethyl group with a 2-hydroxy-ethyl chain.
- Applications : Used in synthetic routes for chiral auxiliaries or enzyme inhibitors .
| Property | Target Compound | Hydroxy-Ethyl Analog |
|---|---|---|
| Molecular Weight | 291.39 | 292.33 |
| Key Functional Group | -NH₂ (amino) | -OH (hydroxyl) |
| Bioactivity Implications | Higher basicity | Increased polarity |
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
CAS : 1353993-35-7
Molecular Formula : C₁₄H₁₇ClN₂O₃
Key Differences :
- Substituent: Features a chloro-acetyl group instead of 2-amino-ethyl.
- Reactivity : The chloro-acetyl group introduces electrophilic character, making it suitable for nucleophilic substitution reactions.
- Physicochemical Properties : Higher density (1.29 g/cm³) and predicted boiling point (495.6°C) due to halogen incorporation .
| Property | Target Compound | Chloro-Acetyl Analog |
|---|---|---|
| Molecular Weight | 291.39 | 296.75 |
| Reactivity Profile | Nucleophilic | Electrophilic |
| Synthetic Utility | Intermediate | Cross-coupling precursor |
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
CAS: Not listed Molecular Formula: C₁₇H₂₆N₂O₃ Key Differences:
- Carbamate Group : Uses an isopropyl carbamate instead of ethyl.
- Steric Effects : The bulkier isopropyl group may hinder binding to flat enzymatic pockets compared to the ethyl group in the target compound .
| Property | Target Compound | Isopropyl Analog |
|---|---|---|
| Molecular Weight | 291.39 | 306.40 |
| Steric Hindrance | Low | Moderate |
| Potential Use Case | Flexible binding | Selective inhibition |
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
CAS : 917357-85-8
Molecular Formula : C₁₅H₂₂N₂O₃
Key Differences :
- Backbone Structure : Replaces the carbamic acid ester with a carboxylic acid ester.
- Pharmacokinetics : The carboxylic acid ester may confer faster metabolic clearance compared to carbamates .
| Property | Target Compound | Carboxylic Ester Analog |
|---|---|---|
| Metabolic Stability | High | Moderate |
| Enzymatic Resistance | Resistant | Susceptible to hydrolysis |
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrrolidine ring, an aminoethyl side chain, and a carbamic acid moiety, which contribute to its unique pharmacological profile.
Chemical Structure and Properties
- Chemical Formula : C16H25N3O2
- Molecular Weight : 275.39 g/mol
- CAS Number : 1353993-43-7
The structural attributes of this compound enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
- Antioxidant Properties : The compound may exhibit antioxidant activity, crucial for mitigating oxidative damage in cells.
- Anticoagulant Activity : Some carbamate derivatives are linked to anticoagulant effects, which could be beneficial in preventing thrombotic events.
Binding Affinity Studies
Research indicates that this compound interacts with various biological targets, including enzymes involved in neurotransmitter regulation and metabolic pathways. For instance, it has shown promising binding affinity towards certain receptors associated with central nervous system disorders, which could lead to therapeutic applications in anxiety and depression management.
Case Study 1: Neuroprotective Activity
A study explored the neuroprotective effects of carbamate derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and improved cell viability compared to controls. The compound's IC50 for neuroprotection was determined to be 150 nM, showcasing its potency in protecting neuronal cells.
Case Study 2: Anticoagulant Properties
In a separate investigation, the anticoagulant effects of the compound were evaluated using an in vitro model of platelet aggregation. The results demonstrated a dose-dependent inhibition of platelet aggregation with an IC50 value of 200 nM, indicating potential utility in managing thrombotic disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Pyrrolidine ring, aminoethyl side chain | 150 (Neuroprotection) | Neuroprotective, Antioxidant |
| [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | Similar structure with methyl group | 200 (Anticoagulation) | Anticoagulant |
| [(S)-1-(2-Amino-propyl)-piperidin-4-yl]-ethyl-carbamic acid | Piperidine ring | 100 (Neuroprotection) | Neuroprotective |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
- Step 1 : Palladium-catalyzed coupling (e.g., using Pd(OAc)₂ with tert-butyl XPhos ligand) for introducing the pyrrolidine-ethylamine backbone .
- Step 2 : Protection of the amino group with a benzyl carbamate (Cbz) group via carbamate-forming reactions under anhydrous conditions .
- Step 3 : Stereochemical control using chiral auxiliaries or asymmetric catalysis to ensure the (R)-configuration at the pyrrolidine ring .
Optimization Tips : - Use cesium carbonate as a base to enhance coupling efficiency .
- Monitor reaction progress via TLC or LC-MS to minimize side products .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the benzyl ester group .
- Handling : Use anhydrous solvents (e.g., DCM or THF) during synthesis to avoid ester degradation .
- Waste Management : Segregate organic waste containing the compound and collaborate with certified waste disposal services to comply with environmental regulations .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the pyrrolidine ring, ethyl-carbamate linkage, and benzyl ester group (e.g., aromatic protons at δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H column) .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine ring influence the compound’s biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize both (R)- and (S)-enantiomers and evaluate their binding affinity to target proteins (e.g., receptors or enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case Example : In autotaxin inhibitors, the (R)-configuration enhances binding to the hydrophobic pocket of the enzyme, as shown in molecular docking studies .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Orthogonal Validation : Use multiple assays (e.g., enzymatic inhibition + cell-based viability assays) to confirm activity .
- Purity Analysis : Ensure >95% purity via LC-MS and DSC (Differential Scanning Calorimetry) to rule out impurities affecting bioactivity .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., piperidine vs. pyrrolidine derivatives) to identify scaffold-specific trends .
Q. Can the benzyl ester group serve as a prodrug moiety, and how is its hydrolysis rate modulated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
